molecular formula C7H13ClN2OS B8803655 4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- CAS No. 92759-37-0

4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-

Cat. No. B8803655
CAS RN: 92759-37-0
M. Wt: 208.71 g/mol
InChI Key: QNEVCTUHZWPHJE-UHFFFAOYSA-N
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Description

Thiazolol is a type of organic compound that contains a thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The specific compound you mentioned seems to have additional functional groups attached to the thiazole ring, including a chloromethyl group and a dimethylamino methyl group .


Molecular Structure Analysis

Thiazole rings are planar and aromatic. They have electron-rich nature due to the presence of nitrogen and sulfur atoms, which can participate in various chemical reactions . The chloromethyl and dimethylamino methyl groups attached to the thiazole ring in the compound you mentioned would further influence its chemical behavior .


Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The specific reactions that “4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-” can undergo would depend on the exact arrangement of its functional groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on “4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-”, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-”, it’s difficult to provide accurate safety and hazard information .

Future Directions

Thiazole derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry and materials science . Future research on “4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-” could explore its potential applications in these and other areas .

properties

CAS RN

92759-37-0

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.71 g/mol

IUPAC Name

4-(chloromethyl)-2-[(dimethylamino)methyl]-5H-1,3-thiazol-4-ol

InChI

InChI=1S/C7H13ClN2OS/c1-10(2)3-6-9-7(11,4-8)5-12-6/h11H,3-5H2,1-2H3

InChI Key

QNEVCTUHZWPHJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(CS1)(CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask were added 44.5 g. of dimethylaminothioacetamide, hydrochloride, 40.4 g. of 1,3-dichloropropanone, 224 ml. of 1,2-dichloroethane and 53.4 g. of sodium bicarbonate. An endothermic reaction took place and cooled the mixture to 13° on initial mixing. The mixture was then stirred overnight at ambient temperature, and the reaction was found to be essentially complete after 24 hours, by thin layer chromatography. The tlc system is silica gel, eluting with chloroform:methanol:ammonium hydroxide, 36:4:1. The mixture was then filtered, and the filter cake was washed with 1,2-dichloroethane. The filtrate was evaporated to dryness under vacuum to obtain 59.5 g. of crude product, which was washed with ethyl acetate. The washed solids were dried in air, to obtain 52.5 g. of substantially pure product, m.p. 90°-92°.
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Synthesis routes and methods II

Procedure details

A mixture of dimethylaminothioacetamide hydrochloride 54.0 g, 350 mmol), 1,3-dichloroacetone (52.0 g, 409 mmol) and sodium bicarbonate (64.0 g, 762 mmol) in 300 ml of toluene was stirred at 60° C. for 2 hours. The hot reaction solution was then cooled and salts which had precipitated during the reaction were removed by filtration. An equal volume of petroleum ether was then added to the filtrate and solids precipitated. These solids were recovered by filtration to afford 55.5 g of titled compound.
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